molecular formula C18H23N5OS B2971416 (4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1209807-27-1

(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2971416
CAS RN: 1209807-27-1
M. Wt: 357.48
InChI Key: NSFVSMDQRDOENB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, a piperidine ring, and a thiophene ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperazine and piperidine are both common structures in medicinal chemistry, known for their versatility and wide range of biological activities . Thiophene is a five-membered aromatic ring with one sulfur atom, often used in pharmaceuticals and materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing pyrimidine derivatives involves reacting an amidine with a β-dicarbonyl compound . The piperazine and piperidine rings could potentially be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine, piperazine, piperidine, and thiophene rings all contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrimidine ring might undergo electrophilic substitution reactions, while the piperazine and piperidine rings might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make the compound a base. The compound might also exhibit strong absorption in the UV-Vis region due to the presence of conjugated π systems .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many drugs that contain a piperazine ring act as antagonists at the 5-HT2A receptor, a type of serotonin receptor .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, many piperazine derivatives are known to cause side effects such as dizziness and nausea .

Future Directions

The future research directions would depend on the specific biological activity of the compound. For example, if the compound shows promising activity against a particular disease target, future research might focus on optimizing its structure to improve potency and selectivity .

properties

IUPAC Name

[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c24-18(15-5-4-12-25-15)23-10-8-22(9-11-23)17-13-16(19-14-20-17)21-6-2-1-3-7-21/h4-5,12-14H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFVSMDQRDOENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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